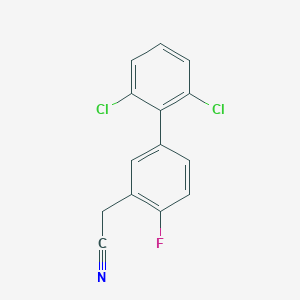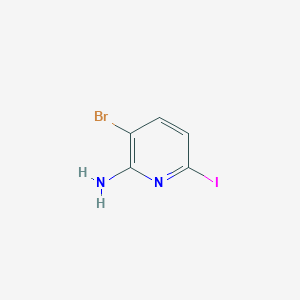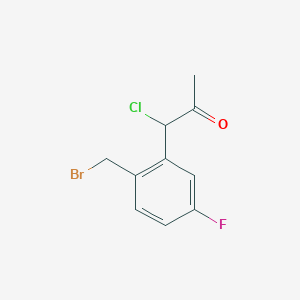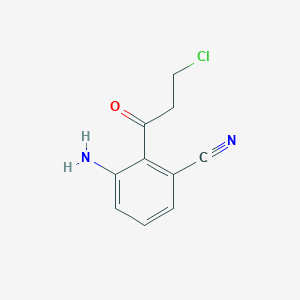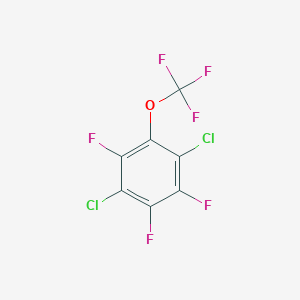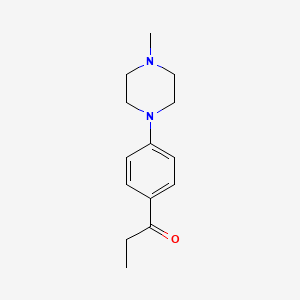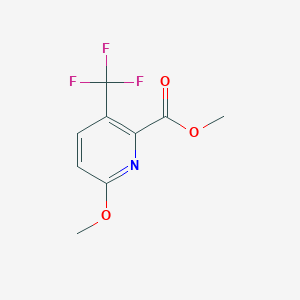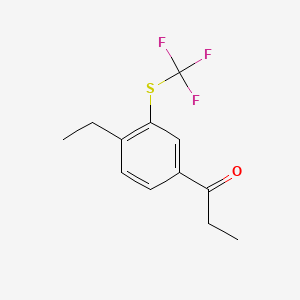
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenyl and trifluoromethylthiol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.
Synthetic Routes: One common synthetic route involves the reaction of 4-ethylphenyl with trifluoromethylthiol in the presence of a base to form the intermediate compound.
Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group into an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.
Biology: In biological research, the compound may be used to study the effects of trifluoromethylthio groups on biological systems. It can serve as a model compound for investigating the interactions between organic molecules and biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its effects on specific molecular targets and pathways to identify potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to influence the compound’s reactivity and binding affinity to various biological molecules. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the propanone group.
1-(4-Ethyl-3-(trifluoromethylthio)phenyl)butan-1-one: This compound has an additional carbon atom in the alkyl chain, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13F3OS |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-8-5-6-9(10(16)4-2)7-11(8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
DELABEGTDLTRGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)


